N-Desethyl Milnacipran
Übersicht
Beschreibung
Synthesis Analysis
Research into the synthesis of Milnacipran derivatives, including N-Desethyl Milnacipran, involves the exploration of conformationally restricted analogs based on Milnacipran’s cyclopropane structure. These studies aim to develop efficient NMDA receptor antagonists with varying stereochemistries. For instance, specific analogs have been designed and synthesized to exhibit enhanced efficacy as NMDA receptor antagonists, surpassing Milnacipran’s effects (Shuto et al., 1996). Additionally, innovative approaches have been taken to synthesize novel trans-2-aminomethyl-1-phenylcyclopropanecarboxamides, serving as templates for further derivatization and investigation of Milnacipran's analogs (Vervisch et al., 2009).
Molecular Structure Analysis
The molecular structure of Milnacipran and its derivatives, including this compound, is crucial in their function as NMDA receptor antagonists and antidepressants. Studies on the structural confirmation of Milnacipran isomers and analogs provide insights into the compound's bioactive conformation and its interaction with biological targets (Hong, 2005).
Chemical Reactions and Properties
Research into the chemical reactions and properties of Milnacipran derivatives focuses on their synthesis pathways and the characterization of process-related impurities. This includes exploring various synthetic routes, identifying potential impurities during the process development, and characterizing these impurities using spectral data (Raja Gopal et al., 2013).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are essential for its formulation and therapeutic efficacy. While specific studies focusing solely on the physical properties of this compound were not identified, research on Milnacipran and its analogs often includes these analyses to optimize drug development and application.
Chemical Properties Analysis
The chemical properties, including the pharmacokinetics and metabolism of Milnacipran, are crucial for understanding its therapeutic profile and safety. Studies investigating the pharmacokinetics of Milnacipran provide insights into its absorption, bioavailability, protein binding, and elimination, which are pertinent to all its derivatives, including this compound (Puozzo et al., 2002).
Wissenschaftliche Forschungsanwendungen
Behandlung von Fibromyalgie
Milnacipran, aus dem N-Desethyl Milnacipran gewonnen wird, ist ein oral verabreichtes selektives Serotonin- und Norepinephrin-(Noradrenalin-)Wiederaufnahmehemmer, das zur Behandlung von Fibromyalgie bei Erwachsenen indiziert ist . Es wurde in mehreren gut konzipierten Studien festgestellt, dass es im Allgemeinen wirksam bei der Behandlung von Fibromyalgie ist .
Schmerzlinderung
Die Wirkung von Milnacipran auf die Serotonin- und Norepinephrin-Wiederaufnahme könnte this compound möglicherweise nützlich für die Schmerzlinderung machen. Patienten, die Milnacipran erhielten, berichteten über signifikante Verbesserungen der Schmerzen über einen Zeitraum von bis zu 15 Monaten Behandlung .
Verbesserung der körperlichen Funktion
Neben der Schmerzlinderung wurde Milnacipran auch mit Verbesserungen der körperlichen Funktion in Verbindung gebracht . Dies deutet darauf hin, dass this compound möglicherweise in der Forschung eingesetzt werden könnte, die sich auf die Verbesserung der körperlichen Funktion bei Patienten konzentriert.
Behandlung von Müdigkeit
Müdigkeit ist ein weiteres Symptom, das oft mit Fibromyalgie in Verbindung gebracht wird . Angesichts der Tatsache, dass Milnacipran zur Behandlung dieser Erkrankung eingesetzt wurde, könnte this compound möglicherweise in der Forschung zur Behandlung von Müdigkeit eingesetzt werden.
Verständnis des Arzneimittelstoffwechsels
This compound ist ein Hauptmetabolit von Milnacipran . Die Untersuchung könnte Einblicke in den Stoffwechsel von Milnacipran liefern, die für pharmakokinetische Studien nützlich sein könnten und bei der Vorhersage von Arzneimittelwechselwirkungen helfen könnten.
Wirkmechanismus
Target of Action
N-Desethyl Milnacipran (NDM) is a metabolite of Milnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . The primary targets of NDM are likely to be the same as Milnacipran, which are the serotonin and norepinephrine transporters . These transporters play a crucial role in the regulation of mood and pain perception .
Mode of Action
Its importance lies in its connection to the known mechanism of Milnacipran, which inhibits the reuptake of serotonin and norepinephrine in the brain. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The biochemical pathways affected by NDM are those involved in serotonin and norepinephrine signaling . By inhibiting the reuptake of these neurotransmitters, NDM indirectly enhances their signaling pathways, leading to downstream effects such as mood elevation and pain mitigation .
Pharmacokinetics
The pharmacokinetics of NDM are closely related to those of Milnacipran. After oral administration of Milnacipran, about 8% of the dose is excreted in urine as the this compound metabolite . The peak plasma concentration of unchanged Milnacipran is attained at 3.5 hours, indicating substantial metabolism of Milnacipran upon oral administration .
Result of Action
The molecular and cellular effects of NDM’s action are likely to be similar to those of Milnacipran. These effects include enhanced neurotransmission due to increased levels of serotonin and norepinephrine in the synaptic cleft . This can lead to improvements in symptoms of conditions like fibromyalgia, including pain and fatigue .
Action Environment
Factors that affect the metabolism of milnacipran, such as liver function, could potentially influence the levels and effects of ndm
Eigenschaften
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUMJGXPDEXSQ-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105310-07-4 | |
Record name | N-Desethyl milnacipran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105310074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESETHYL MILNACIPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM9921F76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell me about the presence of N-Desethyl Milnacipran after Milnacipran administration?
A1: Following a 100mg oral dose of Milnacipran hydrochloride in healthy male subjects, this compound was identified as a metabolite. Approximately 8% of the administered dose was recovered as this metabolite in urine samples []. While this signifies its presence, it's noteworthy that this compound appeared in lower plasma concentrations compared to Milnacipran and the l-Milnacipran carbamoyl O-glucuronide metabolite []. This suggests it might be a minor metabolic pathway in humans.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.